molecular formula C17H25NO5Si B14297215 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 113402-98-5

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14297215
CAS No.: 113402-98-5
M. Wt: 351.5 g/mol
InChI Key: GSVQWQIWKHILJQ-UHFFFAOYSA-N
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Description

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione is a versatile organosilane compound. It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an isoindole-1,3-dione moiety. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-(triethoxysilyl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are crucial in the formation of stable polymeric networks. The isoindole-1,3-dione moiety can interact with various molecular targets through hydrogen bonding and van der Waals interactions, facilitating the immobilization of biomolecules and enhancing the stability of drug delivery systems .

Comparison with Similar Compounds

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds such as:

    3-(Triethoxysilyl)propyl isocyanate: This compound also contains a triethoxysilyl group but has an isocyanate functional group instead of an isoindole-1,3-dione moiety.

    3-(Trimethoxysilyl)propyl methacrylate: This compound has a trimethoxysilyl group and a methacrylate functional group.

The uniqueness of this compound lies in its ability to form stable siloxane bonds and its versatile reactivity with various nucleophiles, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-(3-triethoxysilylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5Si/c1-4-21-24(22-5-2,23-6-3)13-9-12-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,4-6,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVQWQIWKHILJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C(=O)C2=CC=CC=C2C1=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60765027
Record name 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60765027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113402-98-5
Record name 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113402-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60765027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[3-(triethoxysilyl)propyl]
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